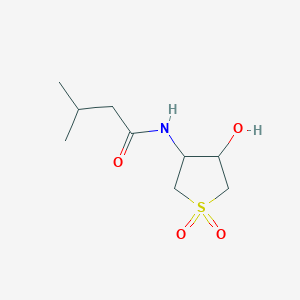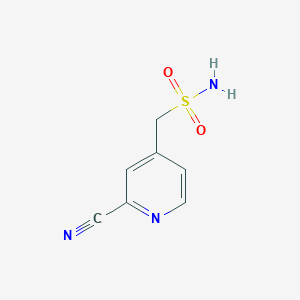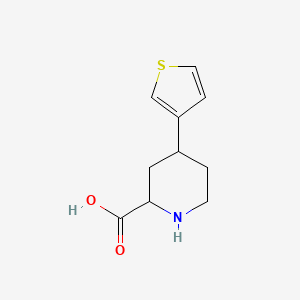
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclopentane, featuring an aminooxy group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl nitrite in the presence of a base to form the corresponding oxime. This oxime is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The final step involves esterification with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable oxime linkages with carbonyl-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate involves its ability to form stable oxime linkages with carbonyl groups. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors. The aminooxy group can react with aldehydes and ketones to form oximes, which are stable and can be used to label or modify biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 1-aminocyclopentane-1-carboxylate: Similar structure but lacks the aminooxy group.
tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate: Contains a Boc-protected amino group instead of an aminooxy group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure with an amino group.
Uniqueness
tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring stable oxime linkages.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl 1-aminooxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)13-8(12)10(14-11)6-4-5-7-10/h4-7,11H2,1-3H3 |
InChI-Schlüssel |
SNLGRICLNPTAGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCCC1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)


![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)


![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)

![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)

![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)
